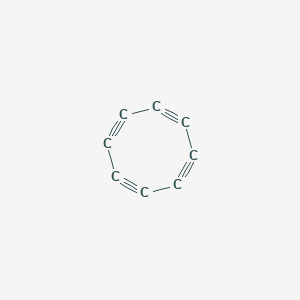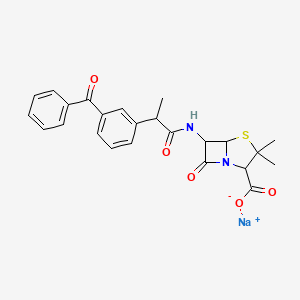
Ketocillin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketocillin (sodium) is a semisynthetic penicillin compound known for its antibacterial properties. It is primarily used in scientific research and not for human or veterinary use . The chemical formula for Ketocillin (sodium) is C24H23N2NaO5S, and it has a molecular weight of 474.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketocillin (sodium) involves the modification of natural penicillin compounds. The process typically includes the acylation of the penicillin nucleus with specific acyl chlorides under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of Ketocillin (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in solid powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ketocillin (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent penicillin compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent penicillin compound.
Substitution: Various substituted penicillin derivatives
Scientific Research Applications
Ketocillin (sodium) is widely used in scientific research due to its antibacterial properties. Its applications include:
Chemistry: Used as a model compound for studying penicillin derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations .
Mechanism of Action
Ketocillin (sodium) exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Methicillin: Another semisynthetic penicillin with similar antibacterial properties.
Oxacillin: Known for its resistance to beta-lactamase enzymes.
Nafcillin: Similar to oxacillin but with a different side chain structure
Uniqueness
Ketocillin (sodium) is unique due to its specific acyl side chain, which imparts distinct antibacterial properties and resistance to certain bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N2NaO5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |
InChI Key |
NZXCOWFCUGWKEB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
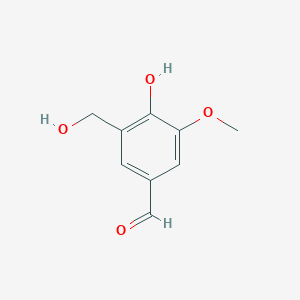
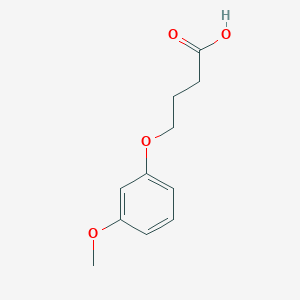
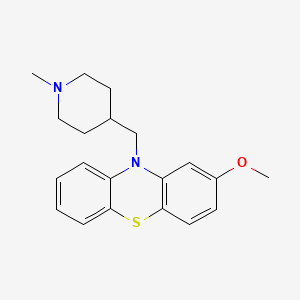

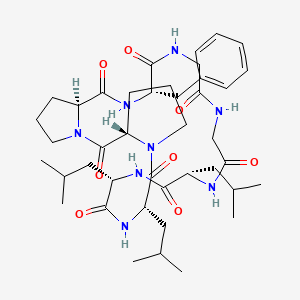
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
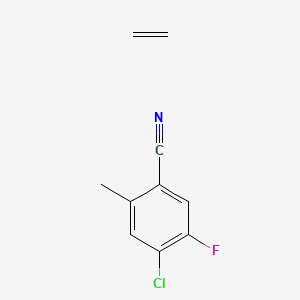
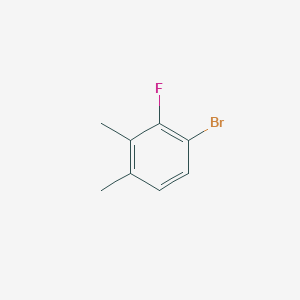

![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

